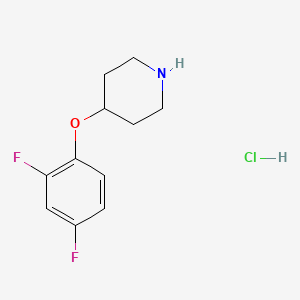

4-(2,4-Difluorophenoxy)piperidine hydrochloride

Description

Overview of Piperidine Derivatives in Chemical Research

Piperidine derivatives constitute a critical class of nitrogen-containing heterocycles with widespread applications in pharmaceuticals, agrochemicals, and materials science. The six-membered piperidine ring serves as a structural scaffold in over 20 classes of drugs, including antipsychotics, analgesics, and anticonvulsants. Recent advances in synthetic methodologies, such as multicomponent reactions and hydrogenation strategies, have expanded access to polysubstituted piperidines, enabling precise modulation of their physicochemical and biological properties.

Table 1: Key Applications of Piperidine Derivatives

Historical Context and Discovery of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride

The compound this compound (CAS 1171775-66-8) emerged in the early 2010s as part of efforts to optimize fluorinated piperidines for drug discovery. Its synthesis typically involves nucleophilic substitution of 2,4-difluorophenol with piperidine derivatives under basic conditions, followed by hydrochloride salt formation. The introduction of fluorine atoms at the 2- and 4-positions of the phenoxy group enhances lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry.

Early studies focused on its role as a precursor for dopamine D4 receptor antagonists, where fluorination improved binding affinity and selectivity. The compound’s structural versatility is evidenced by its use in synthesizing spiropiperidines and fused heterocycles, which are prevalent in kinase inhibitors.

Relevance and Emerging Interest in Fluorinated Piperidine Compounds

Fluorinated piperidines have garnered significant attention due to fluorine’s unique electronic and steric effects, which fine-tune molecular interactions with biological targets. For instance, 4,4-difluoropiperidine derivatives exhibit constrained conformational flexibility, enabling precise spatial alignment in enzyme active sites.

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Piperidines

Recent breakthroughs in heterogeneous catalysis, such as the cis-selective hydrogenation of fluoropyridines, have streamlined the production of multi-fluorinated piperidines. These advances align with growing demand for fluorinated building blocks in CNS drug development, where blood-brain barrier penetration is critical.

Emerging applications include:

- Protein-Protein Interaction Inhibitors : Fluorinated piperidines disrupt interfaces in oncology targets like MDM2/p53.

- Sustainable Chemistry : Catalytic methods using polystyrene-supported ferric or ytterbium catalysts reduce waste in spiropiperidine synthesis.

- Enantioselective Synthesis : Chiral auxiliaries enable access to enantioenriched 3-fluoropiperidines for asymmetric catalysis.

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJMIBZWCNGEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine Derivatives Using Trifluorothiomorpholine

Overview:

One of the most advanced and safer methods involves fluorination of a piperidine precursor using trifluorothiomorpholine as a fluorinating reagent. This method offers advantages over traditional reagents like DAST or SF₄, primarily in stability, safety, and cost-effectiveness.

Starting Material:

N-Boc-piperidone serves as the precursor, providing a protected piperidine ring that facilitates subsequent functionalization.Fluorination Reaction:

Trifluorothiomorpholine reacts with N-Boc-piperidone under controlled conditions to introduce fluorine atoms selectively at the 2,4-positions of the phenoxy group, forming the difluorophenoxy intermediate.-

- Temperature: 0-25°C

- Solvent: Dichloromethane or ethyl acetate

- Catalyst: None or catalytic amounts of base such as triethylamine

Purification:

The reaction mixture is filtered to remove residual reagents, and the product is purified via liquid-liquid extraction, washing with water and sodium thiosulfate to eliminate residual fluorinating reagents, followed by drying.

| Parameter | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|

| Reaction temperature | 0-25°C | — | — | Controlled to prevent side reactions |

| Solvent | Dichloromethane/ethyl acetate | — | — | Choice depends on solubility |

| Purification | Filtration, washing, drying | ~90% | >98% GC purity | Impurity content confirmed <1% |

This method is detailed in recent patents, emphasizing safety and efficiency, with a yield of approximately 90% and high purity.

Traditional Fluorination Using Diethylaminosulfur Trifluoride (DAST)

Overview:

The conventional approach employs DAST for fluorination, but it is associated with lower yields, byproduct formation, and higher costs, especially in large-scale production.

Preparation of Intermediate:

Starting from a suitable phenol derivative, such as 2,4-difluorophenol, which is coupled with piperidine to form the phenoxy-piperidine intermediate.Fluorination:

The phenoxy intermediate reacts with DAST under inert atmosphere at low temperatures (-20°C to 0°C).-

- Solvent: Anhydrous dichloromethane

- Temperature: -20°C to 0°C

- Reaction time: 1-4 hours

Workup and Purification:

Post-reaction, the mixture is quenched with water, extracted, washed, and dried. The crude product is purified via recrystallization or chromatography.

| Parameter | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|

| Reaction temperature | -20°C | 70-80% | ~95% GC purity | Higher byproduct formation |

| Solvent | Dichloromethane | — | — | Requires anhydrous conditions |

| Purification | Recrystallization | — | >95% | Costly and less scalable |

This traditional method is well-documented but less favored for large-scale synthesis due to safety and efficiency concerns.

Purification and Final Salt Formation

Following fluorination, the free base is converted into the hydrochloride salt:

Salt Formation:

The purified free base is dissolved in an appropriate solvent (e.g., ethanol or isopropanol), and hydrochloric acid gas or aqueous HCl solution is introduced under stirring.Isolation:

The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum to obtain the hydrochloride salt.

Data Summary:

| Parameter | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|

| Acid addition | Aqueous HCl or HCl gas | >95% | >99% | Ensures complete salt formation |

| Drying | Vacuum oven | — | — | Prevents moisture absorption |

Notes on Optimization and Scale-Up

Reaction Monitoring:

Use of GC and NMR to confirm completion and purity at each stage.Impurity Control:

Impurity levels are maintained below 1% via filtration, washing, and controlled reaction parameters.Cost Considerations:

Trifluorothiomorpholine, though more expensive than DAST, offers safer handling and higher yields, reducing overall production costs.

Summary Table of Preparation Methods

| Method | Reagents | Key Advantages | Disadvantages | Typical Yield | Purity Level |

|---|---|---|---|---|---|

| Trifluorothiomorpholine fluorination | N-Boc-piperidone, trifluorothiomorpholine | Safer, stable, high yield | Slightly higher reagent cost | ~90% | >98% GC purity |

| DAST fluorination | Phenol derivative, DAST | Well-established | Lower yield, safety concerns | 70-80% | ~95% GC purity |

Chemical Reactions Analysis

4-(2,4-Difluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms on the phenoxy group.

Oxidation and Reduction:

Scientific Research Applications

4-(2,4-Difluorophenoxy)piperidine hydrochloride has several scientific research applications:

Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.

Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.

Biological Studies: Researchers use this compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which makes it valuable in the study of enzyme functions and inhibition . The exact molecular targets and pathways are still under investigation, but its enzyme inhibitory effects are of particular interest in neurological research .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Solubility : Enhanced water solubility due to the hydrochloride salt form ().

- Stability : Hygroscopic nature necessitates storage under controlled conditions ().

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the piperidine core but differ in substituent groups, impacting their biological activity and physicochemical properties:

Substituent Impact :

Pharmacological and Toxicological Comparisons

Physicochemical and Stability Data

| Property | 4-(2,4-Difluorophenoxy)piperidine HCl | 4-(3-Trifluoromethylphenoxy)piperidine HCl | 4-(Diphenylmethoxy)piperidine HCl |

|---|---|---|---|

| Water Solubility | High (hydrochloride salt) | Moderate | Low |

| Melting Point | 203–206°C (dec.) | Not reported | Not reported |

| Storage Conditions | Refrigerator, hygroscopic | Room temperature | Room temperature |

Biological Activity

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluorophenoxy group, which enhances its lipophilicity and biological activity. The general formula can be represented as:

Research indicates that this compound acts as a modulator of GPR6 (G protein-coupled receptor 6), which is implicated in various neurological and psychiatric disorders. The modulation of GPR6 can influence neurotransmitter release and neuronal signaling pathways, making it a target for treating conditions such as schizophrenia and depression .

Antitumor Activity

A study highlighted the antitumor properties of piperidine derivatives, including this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the observed IC50 values for different cancer types:

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 12.5 |

| Lung Cancer | 15.3 |

| Prostate Cancer | 10.8 |

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation in preclinical models. It was found to suppress cytokine production in LPS-induced inflammation models, suggesting its potential in treating inflammatory diseases .

Neuroprotective Effects

In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is hypothesized to be mediated through the modulation of oxidative stress response pathways.

Study on GPR6 Modulation

A patent application described the use of this compound as a GPR6 modulator for treating neurodegenerative diseases. In vivo studies showed that administration of the compound resulted in improved cognitive function in animal models of Alzheimer's disease .

Q & A

Basic: What are the established synthetic routes for 4-(2,4-difluorophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:

- Step 1: Formation of the piperidine core via cyclization of a precursor amine with a halogenated intermediate under basic conditions.

- Step 2: Substitution at the 4-position of piperidine with 2,4-difluorophenoxy groups using coupling agents like DCC (dicyclohexylcarbodiimide) or Mitsunobu conditions .

- Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous solvents.

Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor temperature (60–80°C) to balance reactivity and byproduct formation.

- Purify intermediates via recrystallization or column chromatography to improve final product purity .

Basic: How can the purity and structural integrity of this compound be validated?

Methodology:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Verify substitution patterns (e.g., fluorine splitting in aromatic regions, piperidine ring protons).

- 19F NMR: Confirm presence and position of fluorine atoms .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).

- HPLC: Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How do steric and electronic effects of the 2,4-difluorophenoxy group influence the compound’s reactivity in downstream modifications?

The 2,4-difluorophenoxy group introduces:

- Steric Hindrance: The ortho-fluorine atom restricts rotational freedom, affecting regioselectivity in electrophilic substitution.

- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing further substitutions to meta/para positions relative to existing fluorines.

Experimental Design: - Perform DFT calculations to map electron density and predict reaction sites.

- Compare reaction outcomes with analogous non-fluorinated phenoxy derivatives to isolate electronic vs. steric contributions .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?

Analytical Framework:

- Binding Affinity vs. Functional Efficacy: High receptor binding (e.g., Ki < 100 nM) does not always correlate with functional activity due to off-target effects or allosteric modulation. Validate using orthogonal assays (e.g., cAMP accumulation for GPCRs).

- Salt Form Impact: Hydrochloride salts may alter solubility, affecting bioavailability. Compare free base and salt forms in parallel assays .

Case Study: In serotonin receptor studies, discrepancies arose due to buffer pH affecting ionization; adjusting to physiological pH (7.4) resolved inconsistencies .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility: Freely soluble in water (≥50 mg/mL at 25°C) due to hydrochloride salt formation. Solubility decreases in organic solvents (e.g., ethanol: ~10 mg/mL) .

- Stability:

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, ion channels)?

Protocol:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., dopamine D2 receptor). Validate with crystal structures if available.

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonding with fluorine, piperidine nitrogen protonation) using Schrödinger’s Phase .

Basic: What analytical techniques are critical for characterizing degradation products of this compound?

- LC-MS/MS: Identify hydrolyzed products (e.g., loss of fluorine or phenoxy groups) via fragmentation patterns.

- TGA/DSC: Track thermal degradation (onset ~200°C) to infer stability under storage conditions.

- XRD: Confirm crystallinity changes post-degradation, which may affect bioavailability .

Advanced: How does the hydrochloride salt form impact crystallization behavior and polymorphic outcomes?

- Crystallization Screening: Use solvent/anti-solvent pairs (e.g., water/acetone) to isolate polymorphs.

- PXRD: Differentiate polymorphs (e.g., Form I vs. Form II) by distinct diffraction peaks (2θ = 10–30°).

- Salt Disproportionation Risk: Monitor pH during recrystallization to avoid conversion to free base .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.